molecular formula C15H17N3O4 B2976981 N-allyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892269-64-6

N-allyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2976981
CAS RN: 892269-64-6
M. Wt: 303.318
InChI Key: WWLKPRBHDXNOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-allyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide in lab experiments is its potent cytotoxic activity against cancer cells. This property makes it a valuable tool for studying the mechanisms of anticancer agents and developing new therapies for cancer treatment. However, one of the limitations of using this compound is its potential toxicity to healthy cells, which can limit its use in certain applications.

Future Directions

There are several future directions for the research on N-allyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide. One of the significant directions is the development of new derivatives of this compound that can exhibit even more potent cytotoxic activity against cancer cells. Another direction is the study of the compound's effects on various biochemical and physiological processes to identify potential therapeutic applications in other fields of medicine. Additionally, research on the compound's potential side effects and toxicity can help in the development of safer and more effective therapies.

Synthesis Methods

The synthesis method of N-allyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the reaction of 2-methoxyethylamine with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(2-methoxyethyl)-2,4-dioxotetrahydroquinazoline-7-carboxylic acid ethyl ester. The resulting compound is then reacted with allyl isothiocyanate in the presence of triethylamine to obtain the final product.

Scientific Research Applications

N-allyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is its use as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

3-(2-methoxyethyl)-2,4-dioxo-N-prop-2-enyl-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-3-6-16-13(19)10-4-5-11-12(9-10)17-15(21)18(14(11)20)7-8-22-2/h3-5,9H,1,6-8H2,2H3,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLKPRBHDXNOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC=C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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